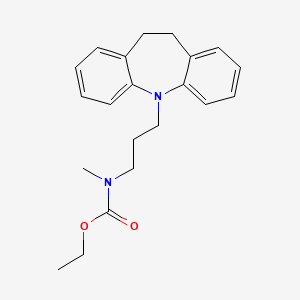

![molecular formula C10H17ClN4O B1424838 N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride CAS No. 1220036-91-8](/img/structure/B1424838.png)

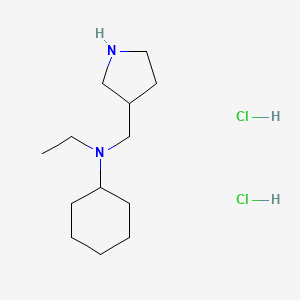

N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride

Overview

Description

N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C10H17ClN4O and its molecular weight is 244.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Development

Pyrazolo[4,3-c]pyridine Derivatives Synthesis : Research by Karthikeyan, Vijayakumar, and Sarveswari (2014) describes the synthesis of 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides and their conversion into various pyrazolo[4,3-c]pyridine derivatives, demonstrating the compound's potential in creating novel fused heterobicycles (P. Karthikeyan, V. Vijayakumar, & S. Sarveswari, 2014).

Antimycobacterial Activity : A study by Samala et al. (2013) synthesized forty derivatives of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine for evaluating their inhibition against Mycobacterium tuberculosis, showing the compound's relevance in antimicrobial research (Ganesh Samala et al., 2013).

Corrosion Inhibition : Dandia et al. (2013) explored the use of pyrazolopyridine derivatives as corrosion inhibitors for mild steel, indicating the compound's applicability in material science and engineering (A. Dandia, S. Gupta, Priyanka Singh, & M. Quraishi, 2013).

Antiallergic Potential : Research from 1985 by Nohara et al. investigated derivatives of pyrazolo[4,3-c]pyridine for their antiallergic activity, contributing to the understanding of allergic response mechanisms (A. Nohara, T. Ishiguro, K. Ukawa, H. Sugihara, Y. Maki, & Y. Sanno, 1985).

Cancer and Inflammatory Disease Research : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines for evaluation as anticancer and anti-5-lipoxygenase agents, demonstrating the compound's potential in pharmacological research (A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, Anis Romdhane, J. Bouajila, & H. Ben Jannet, 2016).

Tautomeric Properties and Chemical Behavior

- Tautomerism and Chemical Stability : Gubaidullin et al. (2014) studied the tautomerism of aza heterocycles, including 5-methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one, providing insights into the compound's chemical stability and behavior (A. Gubaidullin, V. N. Nabiullin, S. Kharlamov, & B. I. Buzykin, 2014).

Novel Applications in Drug Discovery

Neuropathic Pain Treatment : Yogeeswari et al. (2013) discovered a series of tetrahydropyrido-pyrazoles, including variants of the compound , with potential for treating neuropathic pain, highlighting its relevance in neuropharmacology (P. Yogeeswari, Monika Sharma, Ganesh Samala, Matharasala Gangadhar, S. Karthick, Saketh Mallipeddi, A. Semwal, & D. Sriram, 2013).

Antibacterial Activity : Panda, Karmakar, and Jena (2011) synthesized pyrazolo[3,4-b]pyridine derivatives and assessed their antibacterial activity, showing the compound's significance in the development of new antibacterial agents (N. Panda, S. Karmakar, & A. K. Jena, 2011).

Platelet Aggregation Inhibition : A study by Awano, Suzue, and Segawa (1986) on the synthesis of 3-nicotinoylpyrazolo[1, 5-a]pyridines, related to the compound , showed their potential in inhibiting platelet aggregation, relevant for cardiovascular research (K. Awano, S. Suzue, & M. Segawa, 1986).

Antileishmanial Applications : The study of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters by de Mello et al. (2004) demonstrates the compound's potential in developing anti-Leishmania drugs, important in tropical medicine (Heloisa de Mello, A. Echevarria, A. Bernardino, M. Canto-Cavalheiro, & L. Leon, 2004).

properties

IUPAC Name |

N-propan-2-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O.ClH/c1-6(2)12-10(15)9-7-5-11-4-3-8(7)13-14-9;/h6,11H,3-5H2,1-2H3,(H,12,15)(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKCXFHMGSBFQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NNC2=C1CNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride | |

CAS RN |

1220036-91-8 | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, 4,5,6,7-tetrahydro-N-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

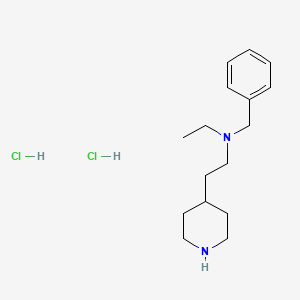

![2-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1424760.png)

![N-(2-Hydroxy-1,1-dimethylethyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl](/img/structure/B1424762.png)

![4-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1424766.png)